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  • Product: 1H-Pyrazole-3-carbaldehyde
  • CAS: 3920-50-1; 948552-36-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the pKa Values and Acidity of 1H-Pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract This technical guide provides a comprehensive analysis of the acidity and pKa values of 1H-Pyrazole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 1H-Pyrazole-3-carbaldehyde, a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research. The document elucidates the theoretical underpinnings of its acidic character, explores experimental and computational methodologies for pKa determination, and details its synthesis and chemical reactivity. This guide is intended to serve as an essential resource for scientists engaged in the design and development of novel pyrazole-based compounds.

Introduction: The Significance of 1H-Pyrazole-3-carbaldehyde in Medicinal Chemistry

1H-Pyrazole-3-carbaldehyde is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a formyl group at the 3-position. This seemingly simple molecule is a cornerstone in the synthesis of a diverse array of biologically active compounds.[1] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs exhibiting anti-inflammatory, analgesic, and anticancer properties. The presence of the aldehyde functional group enhances the synthetic versatility of the pyrazole core, allowing for a wide range of chemical transformations to build molecular complexity.[1] A thorough understanding of the physicochemical properties of 1H-Pyrazole-3-carbaldehyde, particularly its acidity (pKa), is paramount for optimizing reaction conditions, predicting its behavior in biological systems, and designing novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Understanding the Acidity of 1H-Pyrazole-3-carbaldehyde: A Theoretical Framework

The acidity of 1H-Pyrazole-3-carbaldehyde is primarily attributed to the proton on the N1 nitrogen of the pyrazole ring. The pKa of unsubstituted pyrazole is approximately 14, indicating it is a very weak acid. However, the acidity of the pyrazole N-H proton is significantly influenced by the nature of substituents on the ring.

The formyl group (-CHO) at the 3-position is a potent electron-withdrawing group due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes the lone pair of electrons from the pyrazole ring onto the carbonyl oxygen. This electron withdrawal has a profound impact on the acidity of the N-H proton.

Key Factors Influencing Acidity:

  • Inductive Effect: The electronegative oxygen atom of the aldehyde group pulls electron density away from the pyrazole ring through the sigma bonds, making the ring more electron-deficient.

  • Resonance Effect: The carbonyl group can participate in resonance with the pyrazole ring, further delocalizing the electron density and stabilizing the conjugate base (pyrazolate anion) formed upon deprotonation. The more stable the conjugate base, the stronger the acid.

This combined electron-withdrawing effect increases the polarization of the N-H bond, making the proton more easily ionizable and thus lowering the pKa value compared to unsubstituted pyrazole.

Tautomerism: It is important to note that 1H-pyrazole-3-carbaldehyde can exist in tautomeric forms. While the 1H-tautomer is generally the most stable, the position of the N-H proton can influence reactivity and spectroscopic properties.

pKa Values of Pyrazole Derivatives: A Comparative Analysis

CompoundSubstituent at C3pKaReference
1H-Pyrazole-H~14[2]
1H-Pyrazole-3-carboxylic acid-COOHNot Found (Expected to be lower than pyrazole)
1H-Pyrazole-3-carbaldehyde -CHO Predicted: ~11-12 Estimated based on substituent effects
3-Nitropyrazole-NO29.7[2]

Table 1: Comparison of pKa values for selected pyrazole derivatives.

The nitro group is a stronger electron-withdrawing group than the formyl group, leading to a significantly lower pKa for 3-nitropyrazole. The carboxylic acid group is also electron-withdrawing, and while a specific pKa for the N-H proton of 1H-pyrazole-3-carboxylic acid is not cited, it is expected to be more acidic than unsubstituted pyrazole. Based on these trends, the pKa of 1H-Pyrazole-3-carbaldehyde is predicted to be in the range of 11-12. This estimation highlights the significant increase in acidity due to the presence of the formyl group.

For a more precise estimation, computational pKa prediction tools are invaluable. Software such as ACD/pKa, MarvinSketch (ChemAxon), and others utilize algorithms based on large databases of experimental pKa values and quantum chemical calculations to provide reliable predictions.[3][4][5][6]

Methodologies for pKa Determination

Accurate determination of the pKa of 1H-Pyrazole-3-carbaldehyde is crucial for its application in drug development and process chemistry. Several robust experimental and computational methods can be employed for this purpose.

Experimental Approaches

This method is particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pyrazole ring and the conjugated aldehyde group in 1H-Pyrazole-3-carbaldehyde constitute a chromophore, making this technique highly applicable.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 13).

  • Preparation of Stock Solution: Prepare a stock solution of 1H-Pyrazole-3-carbaldehyde in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample. Identify a wavelength with a significant difference in absorbance between the protonated and deprotonated forms.

  • Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. Fit the data to the Henderson-Hasselbalch equation or determine the pKa from the midpoint of the resulting sigmoidal curve.

Self-Validation: The protocol's integrity is maintained by ensuring the stability of the compound across the pH range and by verifying the accuracy of the pH measurements of the buffer solutions. The presence of a clear isosbestic point in the overlaid spectra is a strong indicator of a simple two-state equilibrium.

Potentiometric titration is a classic and reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Principle: A plot of pH versus the volume of titrant added generates a titration curve. The pKa corresponds to the pH at the half-equivalence point, where half of the acidic species has been neutralized.

Experimental Protocol: Potentiometric pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of 1H-Pyrazole-3-carbaldehyde in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Causality Behind Experimental Choices: The use of a co-solvent is often necessary for organic compounds with limited water solubility. The choice of titrant (strong base) is dictated by the acidic nature of the N-H proton being titrated.

Computational Approaches

In silico methods are powerful tools for predicting pKa values, especially in the early stages of drug discovery where experimental determination for a large number of compounds is impractical.

Principle: Computational methods can be broadly categorized into empirical and first-principles (quantum mechanics-based) approaches.

  • Empirical Methods: These methods, employed by software like ACD/pKa and ChemAxon's MarvinSketch, utilize large databases of experimentally determined pKa values to derive quantitative structure-property relationships (QSPR).[7][8][9][10] The pKa of a new molecule is predicted based on its structural similarity to compounds in the database.

  • First-Principles Methods: These approaches, often based on Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction in a simulated solvent environment. The pKa is then derived from this free energy difference.

Workflow for Computational pKa Prediction (DFT-based)

G cluster_0 Computational Workflow A 1. Geometry Optimization of Protonated Species B 2. Frequency Calculation (Protonated) A->B Verify minimum energy structure E 5. Free Energy Calculation (ΔG) B->E Input thermal corrections C 3. Geometry Optimization of Deprotonated Species D 4. Frequency Calculation (Deprotonated) C->D Verify minimum energy structure D->E Input thermal corrections F 6. pKa Calculation E->F Using thermodynamic cycle

Caption: A generalized workflow for pKa prediction using DFT calculations.

Expertise in Method Selection: The choice between empirical and first-principles methods depends on the desired accuracy and computational resources. Empirical methods are rapid and suitable for high-throughput screening, while first-principles methods, though more computationally intensive, can provide deeper insights into the electronic factors governing acidity.

Synthesis, Reactivity, and Stability of 1H-Pyrazole-3-carbaldehyde

A comprehensive understanding of the synthesis and reactivity of 1H-Pyrazole-3-carbaldehyde is essential for its effective utilization as a synthetic intermediate.

Synthesis

The most common and efficient method for the synthesis of 1H-pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[11][12][13][14]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1H-Pyrazole-3-carbaldehyde

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an ice-salt bath. Add N,N-dimethylformamide (DMF) dropwise with stirring, maintaining the temperature below 10 °C.

  • Reaction with Hydrazone: Prepare the appropriate hydrazone precursor. Add the hydrazone to the pre-formed Vilsmeier reagent.

  • Reaction and Work-up: Heat the reaction mixture, typically at 60-80 °C, for several hours. Monitor the reaction progress by TLC. After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Diagram of Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier-Haack Formylation of Pyrazole Reagent DMF + POCl3 Vilsmeier_Reagent [ (CH3)2N=CHCl ]+ PO2Cl2- Reagent->Vilsmeier_Reagent Formation of Vilsmeier Reagent Electrophilic_Attack Electrophilic attack at C4 Vilsmeier_Reagent->Electrophilic_Attack Pyrazole Pyrazole Derivative Pyrazole->Electrophilic_Attack Intermediate Iminium Intermediate Electrophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a pyrazole ring.

Reactivity of the Aldehyde Group

The aldehyde group of 1H-Pyrazole-3-carbaldehyde is a versatile functional handle for a variety of chemical transformations, including:

  • Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases (imines), and with active methylene compounds in Knoevenagel condensations.[1][15]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1H-pyrazole-3-carboxylic acid).

  • Reduction: Reduction of the aldehyde yields the corresponding alcohol (1H-pyrazol-3-yl)methanol.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) and other nucleophiles.

Stability

1H-Pyrazole-3-carbaldehyde is generally a stable crystalline solid. However, like many aldehydes, it can be susceptible to oxidation upon prolonged exposure to air. It is also reported to be unstable at room temperature and prone to polymerization, therefore it should be stored under an inert atmosphere at low temperatures.[1] It is generally stable under neutral and mildly acidic conditions but can undergo reactions at the aldehyde group under strongly basic or acidic conditions.

Conclusion

1H-Pyrazole-3-carbaldehyde is a molecule of significant interest to the scientific community, particularly those in drug discovery and development. Its acidity, quantified by its pKa value, is a critical parameter that dictates its chemical behavior and biological interactions. This guide has provided a detailed overview of the factors influencing its acidity, outlined robust experimental and computational methods for pKa determination, and summarized its synthesis and reactivity. A precise experimental determination of the pKa of 1H-Pyrazole-3-carbaldehyde would be a valuable contribution to the field, and the methodologies described herein provide a clear path to achieving this.

References

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • Liao, C., et al. (2020). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.
  • Sørensen, M. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3691.
  • Ozer, I. I., & Cadir, M. (2012). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Journal of the Korean Chemical Society, 56(2), 236-243.
  • What is the pKa of my compound?. (n.d.). ACD/Labs. Retrieved from [Link]

  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5573-5576.
  • How to Predict pKa. (n.d.). Rowan Scientific. Retrieved from [Link]

  • pKa calculation. (n.d.). ChemAxon. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5573-5576.
  • Sharma, P., et al. (2022). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 76(1), 1-28.
  • Walby, G. D., et al. (2017). pKa values predicted using Marvin Sketch 16.11.28. ResearchGate. Retrieved from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Chemical Bulletin, 63(4), 894-897.
  • 5-(pyridin-3-yl)-1h-pyrazole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Gevorgyan, A., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]

  • Szegezdi, J., & Csizmadia, F. (n.d.). A method for calculating the pK values of small and large molecules. ChemAxon. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Kumar, A., et al. (2013). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 5(1), 224-229.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 1-11.
  • Tools for Estimating pKa. (2011, June 24). YouTube. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5738.
  • Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4848.
  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(11), 5057-5060.
  • Khan, M. S. Y., & Siddiqui, A. A. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Retrieved from [Link]

  • Singh, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27387.
  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules, 29(5), 989.
  • Ozer, I. I., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Karaelmas Fen ve Mühendislik Dergisi, 9(1), 1-8.
  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. Retrieved from [Link]

  • Votano, J. R., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Cole, D. E., et al. (2022). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters, 24(1), 183-188.

Sources

Exploratory

Crystal Structure Analysis of 1H-Pyrazole-3-carbaldehyde

This guide outlines the technical workflow for the crystallographic analysis of 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1). It synthesizes experimental protocols with structural theory, focusing on the critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for the crystallographic analysis of 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1). It synthesizes experimental protocols with structural theory, focusing on the critical challenge of resolving tautomeric ambiguity and supramolecular hydrogen-bonding networks.

A Technical Guide for Structural Chemists and Drug Developers

Executive Summary

1H-Pyrazole-3-carbaldehyde (3-formylpyrazole) is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for Schiff base ligands, metal-organic frameworks (MOFs), and pyrazoline-based pharmacophores.[1] Its solid-state behavior is governed by a competitive landscape of hydrogen bond donors (N-H) and acceptors (pyridinic N, carbonyl O).

This guide provides a rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It addresses specific challenges such as prototropic tautomerism (1H- vs. 2H- isomers) and the differentiation of supramolecular synthons (dimers vs. catemers).

Chemical Context & Tautomeric Equilibrium

Before attempting structure solution, the crystallographer must understand the dynamic nature of the pyrazole ring.

  • Tautomerism: In solution, the proton oscillates between N1 and N2. In the solid state, the lattice energy "freezes" the molecule into a single tautomer, typically the 1H-tautomer (3-substituted) or less commonly the 2H-tautomer (5-substituted equivalent).

  • Functional Competition: The aldehyde group at C3 adds a strong hard-base acceptor (C=O), competing with the pyridinic nitrogen (N2) for the single proton donor (N1-H).

FeatureDescriptionCrystallographic Implication
Formula C₄H₄N₂OZ' usually 1 or 2.[2][3]
H-Bond Donor Pyrazole N-HMust be located in difference Fourier map.
H-Bond Acceptors Pyrazole N (sp²), Aldehyde O (sp²)Drives crystal packing (N-H···N vs N-H···O).
Space Group Typically Monoclinic (

) or Triclinic (

)
Centrosymmetric packing favored by dipole alignment.

Experimental Protocol: Crystallization to Refinement

Phase I: Crystal Growth

High-quality single crystals are required. Due to the polarity of the aldehyde and pyrazole moieties, non-polar solvents often yield microcrystalline powders.

Recommended Method: Slow Evaporation [4]

  • Dissolution: Dissolve 50 mg of 1H-Pyrazole-3-carbaldehyde in 2 mL of Ethanol or Methanol .

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane or Diethyl Ether . Cap the large jar.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days.

  • Target: Colorless prisms or blocks, dimensions >0.1 mm.

Phase II: Data Collection (SC-XRD)
  • Temperature: 100 K - 150 K (Cryostream). Rationale: Low temperature is non-negotiable to reduce thermal ellipsoids, allowing precise assignment of the tautomeric proton.

  • Radiation: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å). Cu is preferred for small organic cells to maximize diffraction intensity.

  • Resolution: Collect data to at least 0.8 Å resolution (

    
     for Mo) to ensure sufficient data-to-parameter ratio.
    
Phase III: Structure Solution & Refinement
  • Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (C, N, O).

  • H-Atom Location (Critical):

    • Do not place the N-H proton geometrically immediately.

    • Refine heavy atoms anisotropically.

    • Generate a Difference Fourier Map . Look for a residual electron density peak (~0.8–1.0 e⁻/ų) near N1 or N2.

    • Decision: If the peak is near N1 (distal to aldehyde), assign as 1H-tautomer . If near N2 (proximal), assign as 2H-tautomer .

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
Workflow Visualization

CrystalWorkflow Start Crude 1H-Pyrazole-3-CHO Solvent Solvent Selection (MeOH/EtOH vs Hexane) Start->Solvent Growth Crystal Growth (Slow Evaporation/Diffusion) Solvent->Growth Check Microscopy Check (Polarized Light) Growth->Check Check->Solvent Amorphous/Twinning XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement & H-Location (Difference Fourier Map) Solve->Refine Final CIF Generation & Packing Analysis Refine->Final

Caption: Step-by-step workflow from crude material to final crystallographic information file (CIF).

Structural Analysis: Supramolecular Architecture

The crystal structure of 1H-Pyrazole-3-carbaldehyde is defined by how the molecule satisfies its hydrogen bond donor (N-H) and acceptors (N, O).

The Hydrogen Bonding Competition

Two primary motifs are theoretically possible. The crystallographer must identify which is present:

  • Motif A: Pyrazole-Pyrazole Catemers (N-H···N)

    • The N-H of one molecule donates to the pyridinic N of a neighbor.

    • This forms infinite 1D chains or cyclic trimers/tetramers.

    • Common in: Unsubstituted pyrazoles and 4-halopyrazoles.[5]

  • Motif B: Pyrazole-Aldehyde Chains (N-H···O)

    • The N-H donates to the carbonyl oxygen of the aldehyde.

    • This is electronically favorable as C=O is a strong acceptor, but sterically more demanding.

Field Insight: In pyrazole-carbaldehydes, Motif A (N-H···N) typically dominates because the pyrazole-pyrazole interaction is a robust "homosynthon." However, the aldehyde oxygen often engages in secondary interactions (C-H···O) or weak contacts that stack the chains.

Graph Set Analysis

To formally describe the topology, use Etter’s Graph Set notation:

  • Chain (Catemer):

    
     if linked N-H···N within the ring (rare), or 
    
    
    
    for intermolecular chains.
  • Dimer:

    
     is the classic pyrazole dimer ring.
    
Pathway Visualization: Interaction Logic

H_Bonding Donor Donor: N1-H AcceptorN Acceptor: N2 (Pyridinic) Donor->AcceptorN Primary Interaction AcceptorO Acceptor: C=O (Carbonyl) Donor->AcceptorO Secondary Interaction Result1 Motif A: N-H...N Dimer/Chain (Dominant) AcceptorN->Result1 Result2 Motif B: N-H...O Chain (Competitive) AcceptorO->Result2

Caption: Logic flow for supramolecular assembly. The N-H...N interaction is typically the primary driver of the lattice.

Implications for Drug Development

Understanding the solid-state form of 1H-Pyrazole-3-carbaldehyde is not merely academic; it impacts downstream pharmaceutical applications:

  • Fragment-Based Drug Discovery (FBDD): The spatial arrangement of the aldehyde relative to the N-H donor defines the "vector" for growing the molecule inside a protein binding pocket.

  • Schiff Base Synthesis: The accessibility of the aldehyde oxygen in the crystal lattice correlates with reactivity. If the C=O is buried in strong H-bonds, solid-state reactivity (mechanochemistry) may be hindered.

  • Solubility Profile: Polymorphs dominated by strong N-H···N dimers (high lattice energy) will be less soluble than those with weaker N-H···O networks.

References

  • Sigma-Aldrich. 1H-Pyrazole-3-carbaldehyde Product Specification & Properties. Link

  • Foces-Foces, C., et al. (2000).[6] Pyrazoles as hydrogen bond donors and acceptors: Crystal structures and theoretical calculations. Acta Crystallographica Section C. Link

  • Alkorta, I., et al. (2006).[3][6] Classification of hydrogen-bond motives in crystals of NH-pyrazoles. Arkivoc. Link

  • PubChem. Compound Summary for CID 12218383: 1H-Pyrazole-3-carbaldehyde. National Library of Medicine. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Search for Pyrazole Derivatives. (Standard reference for structural comparison). Link

Sources

Protocols & Analytical Methods

Method

Foreword: The Strategic Integration of Functional Aldehydes into Pyrazolate MOF Architectures

An Application Guide to Metal-Organic Framework Synthesis Utilizing 1H-Pyrazole-3-carbaldehyde Metal-Organic Frameworks (MOFs) represent a frontier in materials science, constructed from metal ions or clusters linked by...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Metal-Organic Framework Synthesis Utilizing 1H-Pyrazole-3-carbaldehyde

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, constructed from metal ions or clusters linked by organic ligands to form highly porous, crystalline structures.[1] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and inherent chemical functionality. Among the vast library of ligands, pyrazole-based linkers are renowned for their ability to form robust frameworks due to the strong and versatile coordination of the pyrazolate anion with metal centers.[2][3]

This document provides a comprehensive guide to the use of a less conventional yet highly promising ligand: 1H-Pyrazole-3-carbaldehyde . While pyrazole-dicarboxylates are more commonly employed, the incorporation of a carbaldehyde group offers a unique handle for post-synthetic modification (PSM), enabling the precise engineering of pore environments for targeted applications in catalysis, sensing, and drug delivery.[4][5]

We will explore the underlying coordination chemistry, present a detailed, field-tested protocol for a representative MOF synthesis, outline rigorous characterization methodologies, and discuss the exciting application landscape unlocked by the aldehyde functionality. This guide is designed for researchers and professionals seeking to expand the functional diversity of MOFs.

Ligand Analysis: 1H-Pyrazole-3-carbaldehyde as a MOF Building Block

The efficacy of 1H-Pyrazole-3-carbaldehyde as a ligand stems from its distinct chemical features:

  • The Pyrazole Core: The pyrazole ring contains two nitrogen atoms. Upon deprotonation of the N-H proton (typically facilitated by a base or the reaction conditions), the resulting pyrazolate anion acts as an excellent bridging ligand, linking multiple metal centers to build a stable, extended framework.[2] This bridging coordination mode is fundamental to the formation of robust 3D structures.

  • The Carbaldehyde Functionality: The aldehyde group (-CHO) at the 3-position is a versatile chemical handle. Unlike a simple carboxylate, it does not typically act as the primary coordination site for framework construction. Instead, it projects into the MOF pores, making it accessible for subsequent chemical reactions. This allows for the covalent grafting of other molecules, a powerful technique known as Post-Synthetic Modification (PSM), to tailor the MOF's properties after its initial synthesis.

The strategic value of this ligand lies in decoupling the structural formation (driven by the pyrazolate) from the functionalization (enabled by the aldehyde).

G Conceptual Structure of 1H-Pyrazole-3-carbaldehyde Coordination Ligand Pyrazole Ring (N-H, N) Aldehyde Aldehyde Group (-CHO) Metal Metal Ion / Cluster Ligand->Metal Coordinates via N-atoms (Deprotonation) Pore Pore Functionality Aldehyde->Pore Projects into Pore Framework Structural Backbone Metal->Framework Forms Nodes Framework->Pore Defines Pore Structure

Caption: Logical relationship of the 1H-Pyrazole-3-carbaldehyde ligand within a MOF.

Solvothermal Synthesis of a Representative Zn-Pyrazolate MOF: A Step-by-Step Protocol

This section details a representative solvothermal protocol for synthesizing a MOF using 1H-Pyrazole-3-carbaldehyde and Zinc Nitrate. Zinc(II) is chosen for its flexible coordination geometry, which is conducive to forming diverse MOF structures.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the MOF. It is a highly effective and common technique for producing high-quality crystalline materials.

  • Metal Source: Zinc nitrate hexahydrate is a readily available and soluble source of Zn(II) ions.

  • Solvent System: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent widely used in MOF synthesis. It effectively dissolves both the ligand and the metal salt.

  • Temperature and Time: The chosen temperature (100 °C) provides sufficient thermal energy for crystal formation without decomposing the ligand. The 24-hour reaction time allows for slow crystal growth, which is essential for achieving high crystallinity.

Materials & Equipment
Reagent / Equipment Specification Purpose
1H-Pyrazole-3-carbaldehyde>98% purityOrganic Ligand
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O, >98% purityMetal Node Source
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Reaction Solvent
ChloroformACS GradeSolvent Exchange
Teflon-lined Stainless Steel Autoclave20 mL capacityReaction Vessel for Solvothermal Synthesis
Programmable Laboratory OvenTemperature Control
CentrifugeProduct Isolation
Vacuum Oven / Schlenk LineMOF Activation (Solvent Removal)
Protocol
  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of 1H-Pyrazole-3-carbaldehyde and 0.5 mmol of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity. A clear solution should be obtained.

  • Reaction Setup: Transfer the solution into a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable laboratory oven. Ramp the temperature to 100 °C over 2 hours and hold at 100 °C for 24 hours.

  • Cooling: Allow the oven to cool naturally to room temperature. Caution: Do not quench the autoclave, as rapid cooling can lead to the formation of amorphous material.

  • Product Isolation: Carefully open the autoclave. A white crystalline powder should be visible at the bottom. Decant the supernatant.

  • Washing: Add 10 mL of fresh DMF to the solid product, centrifuge at 8000 rpm for 10 minutes, and discard the supernatant. Repeat this washing step three times to remove any unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for activation, the high-boiling DMF must be replaced with a more volatile solvent. Add 10 mL of chloroform to the washed product, let it soak for 6 hours, then centrifuge and discard the supernatant. Repeat this solvent exchange process three times.

  • Activation: Transfer the solvent-exchanged product to a vacuum oven. Heat under dynamic vacuum at 120 °C for 12 hours. This step is crucial to remove all solvent molecules from the pores, "activating" the MOF for gas sorption or other applications. The final product should be a fine, dry, white powder.

G MOF Synthesis and Activation Workflow A 1. Dissolve Ligand & Metal Salt in DMF B 2. Seal in Autoclave A->B C 3. Solvothermal Reaction (100°C, 24h) B->C D 4. Isolate Crystals C->D E 5. Wash with Fresh DMF (3x) D->E F 6. Solvent Exchange with Chloroform (3x) E->F G 7. Activate Under Vacuum (120°C, 12h) F->G H Activated MOF G->H

Caption: Step-by-step workflow for the synthesis and activation of the pyrazolate MOF.

Characterization: A Self-Validating System

Each characterization technique provides a critical piece of evidence to confirm the successful synthesis and structural integrity of the MOF.

Technique Purpose Expected Outcome for Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the material. The peak positions are indicative of the crystal structure.A diffraction pattern with sharp, well-defined peaks, indicating a highly crystalline material. The pattern should not match those of the starting materials.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.A steep weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A final decomposition step occurs at higher temperatures (>300-400 °C).
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the presence of the organic ligand within the framework and confirm the coordination to the metal center.The spectrum should show characteristic peaks for the pyrazole ring and the aldehyde C=O stretch (~1680-1700 cm⁻¹). A shift or broadening of pyrazole N-H/N-N vibrations may indicate coordination.
N₂ Sorption Analysis (BET) To determine the porosity, including the specific surface area (Brunauer-Emmett-Teller area) and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area confirms the permanent porosity of the activated MOF.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (e.g., cubic, octahedral) and size distribution of the synthesized MOF particles.Images showing uniform, well-defined crystals.

Applications & Post-Synthetic Modification (PSM)

The true potential of an aldehyde-functionalized MOF is realized in its applications, particularly those leveraging the reactive aldehyde group.

Potential Applications
  • Heterogeneous Catalysis: The aldehyde groups can be modified with chiral amines to create enantioselective catalysts for asymmetric synthesis. Pyrazole-based MOFs are known to be effective catalysts for various organic transformations.[3]

  • Selective Sensing: The aldehyde can react with specific analytes (e.g., hydrazines, amines), causing a detectable change in the MOF's optical properties (luminescence or color). This forms the basis for highly selective chemical sensors.[6]

  • Drug Delivery: The aldehyde can be used as a covalent anchor point to attach drug molecules via a cleavable linker (e.g., a hydrazone), allowing for controlled release.

  • Gas Capture and Separation: The polar aldehyde groups can enhance the selective adsorption of polar molecules like CO₂ or formaldehyde from gas streams.[7]

Protocol: Post-Synthetic Modification via Schiff Base Condensation

This protocol demonstrates how to functionalize the MOF with an amine (e.g., aniline) to form an imine, fundamentally altering the pore chemistry.

  • Preparation: Suspend 100 mg of the activated aldehyde-functionalized MOF in 10 mL of anhydrous ethanol.

  • Reaction: Add a 10-fold molar excess of aniline to the suspension.

  • Heating: Heat the mixture at 60 °C under an inert atmosphere (e.g., N₂) for 12 hours.

  • Washing: Collect the solid by centrifugation. Wash thoroughly with fresh ethanol (at least 5 times) to remove all unreacted aniline.

  • Drying: Dry the modified MOF under vacuum at 60 °C for 6 hours.

  • Confirmation: Characterize the modified MOF using FT-IR spectroscopy. A new peak corresponding to the C=N imine stretch (~1620-1650 cm⁻¹) and the disappearance of the aldehyde C=O peak confirm a successful reaction.

G Post-Synthetic Modification (PSM) Concept cluster_before Initial MOF cluster_after Modified MOF MOF_Pore_Before MOF Pore with -CHO Group Reaction Schiff Base Condensation MOF_Pore_Before->Reaction MOF_Pore_After MOF Pore with -CH=N-R Group Reagent + R-NH₂ (e.g., Aniline) Reagent->Reaction Reaction->MOF_Pore_After New Functionality

Caption: Conceptual workflow of post-synthetic modification on the aldehyde-bearing MOF.

Conclusion and Outlook

1H-Pyrazole-3-carbaldehyde is a highly strategic ligand for the synthesis of functional MOFs. It enables the creation of robust, porous materials with a built-in capacity for precise chemical engineering via post-synthetic modification. The protocols and characterization workflows detailed here provide a solid foundation for researchers to explore this promising class of materials. Future work should focus on exploring different metal ions to generate novel topologies and applying these functionalizable MOFs to address challenges in catalysis, environmental remediation, and targeted drug delivery.

References

  • Insubria. (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.
  • PMC. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. Retrieved from [Link]

  • ResearchGate. (n.g.). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022, August 23). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Retrieved from [Link]

  • ACS Publications. (n.d.). Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Retrieved from [Link]

  • PMC. (2025, September 3). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science. Retrieved from [Link]

  • PMC. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. NIH. Retrieved from [Link]

  • MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

  • AZoM. (2019, December 17). Metal Organic Frameworks (MOFs): Techniques for Characterization. Retrieved from [Link]

Sources

Application

Application Note: Efficient One-Pot Synthesis of Pyrazolo-Fused Heterocycles

Abstract & Introduction The pyrazolo-fused heterocycle scaffold, particularly dihydropyrano[2,3-c]pyrazole , represents a "privileged structure" in medicinal chemistry. These frameworks exhibit a broad spectrum of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazolo-fused heterocycle scaffold, particularly dihydropyrano[2,3-c]pyrazole , represents a "privileged structure" in medicinal chemistry. These frameworks exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties [1, 2].

Traditional synthesis of these complex fused rings involves multi-step procedures requiring isolation of intermediates, which consumes time, solvent, and reduces overall yield. This Application Note details a robust, one-pot four-component reaction (4-CR) protocol. By reacting an aromatic carbaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a green solvent system, researchers can access high-purity scaffolds in under 60 minutes.

Key Advantages of this Protocol:

  • Atom Economy: High integration of starting materials into the final product.

  • Green Chemistry: Utilizes aqueous ethanol and catalytic organobases, minimizing toxic waste.

  • Scalability: Protocol is adaptable from milligram discovery scale to gram-scale synthesis.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting and optimization. This 4-CR proceeds via two simultaneous pathways that converge:

  • Pyrazolone Formation: Hydrazine hydrate reacts with ethyl acetoacetate to form the in situ intermediate 3-methyl-1-phenyl-2-pyrazolin-5-one (if phenylhydrazine is used) or the corresponding H-substituted pyrazolone.

  • Knoevenagel Condensation: The carbaldehyde reacts with malononitrile (activated by the base catalyst) to form an arylidenemalononitrile intermediate.

  • Michael Addition & Cyclization: The pyrazolone acts as a nucleophile, attacking the arylidenemalononitrile (Michael acceptor). Subsequent intramolecular cyclization and tautomerization yield the final dihydropyrano[2,3-c]pyrazole.

Mechanistic Pathway Diagram[1]

ReactionMechanism cluster_0 Precursors R1 Hydrazine Hydrate P1 Condensation (- EtOH, - H2O) R1->P1 R2 Ethyl Acetoacetate R2->P1 R3 Carbaldehyde P2 Knoevenagel Condensation (Base Catalyzed) R3->P2 R4 Malononitrile R4->P2 I1 Pyrazolone (Nucleophile) P3 Michael Addition I1->P3 I2 Arylidenemalononitrile (Michael Acceptor) I2->P3 P1->I1 P2->I2 P4 Cyclization & Tautomerization P3->P4 Prod Dihydropyrano[2,3-c]pyrazole P4->Prod

Caption: Convergent mechanistic pathway of the one-pot four-component synthesis.

Experimental Protocol

Standard Operating Procedure (SOP): Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Materials & Reagents[2]
  • Aldehyde: Benzaldehyde (or substituted derivative) (1.0 mmol)[1]

  • Active Methylene: Malononitrile (1.0 mmol)

  • Ketoester: Ethyl acetoacetate (1.0 mmol)[1]

  • Hydrazine: Hydrazine hydrate (80%) (1.0 mmol)[1]

  • Solvent: Ethanol:Water (1:1 v/v) (5-10 mL)

  • Catalyst: Piperidine (10 mol%) or Triethylamine (Et3N). Note: L-Proline (10 mol%) is a greener alternative.

Workflow Diagram

ProtocolWorkflow Step1 1. Mix Reactants (Hydrazine + EAA + Aldehyde + Malononitrile) Step2 2. Add Catalyst (Piperidine, 10 mol%) Step1->Step2 Step3 3. Reflux (60-80°C, 30-60 min) Step2->Step3 Step4 4. Monitor (TLC: 7:3 Hex:EtOAc) Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup (Cool, Filter Solid) Step4->Step5 Complete Step6 6. Purification (Recrystallization from EtOH) Step5->Step6

Caption: Step-by-step workflow for the one-pot synthesis.

Detailed Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in 5 mL of Ethanol:Water (1:1). Stir for 5 minutes at room temperature to allow initial pyrazolone formation.

  • Addition: Add the aromatic carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the reaction mixture.

  • Catalysis: Add 10 mol% of Piperidine (approx. 1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The solution will typically turn from clear to yellow/orange, and a precipitate may begin to form within 15-20 minutes.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion (typically 30–60 mins).

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out as a solid.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with ice-cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure crystals.

Data Analysis & Scope

The electronic nature of the substituent on the carbaldehyde significantly influences the reaction rate and yield. Electron-withdrawing groups (EWGs) generally accelerate the Knoevenagel condensation step, leading to higher yields and faster times compared to electron-donating groups (EDGs).

Table 1: Substrate Scope and Yield Comparison

EntryAldehyde Substituent (R)Time (min)Yield (%)Melting Point (°C)
1 H (Benzaldehyde)4588244-246
2 4-Cl (Chloro)3094230-232
3 4-NO₂ (Nitro)2596250-252
4 4-OMe (Methoxy)6082210-212
5 4-OH (Hydroxy)6580224-226

Data aggregated from representative literature values [3, 4].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete Knoevenagel condensation.Ensure the catalyst (base) is fresh. Increase catalyst load to 15 mol%. Verify aldehyde purity (oxidation to acid can inhibit reaction).
Sticky/Oily Product Impurities or solvent trapping.Cool the mixture in an ice bath for 30 mins before filtration. Recrystallize from Ethanol/DMF mixtures if simple Ethanol fails.
Long Reaction Time Steric hindrance or EDG effects.Use microwave irradiation (MW) if available (typically <10 mins at 100°C). Switch to a stronger catalyst like DABCO or an Ionic Liquid ([BMIM]OH).
Multiple Spots on TLC Side reactions (Aldol condensation).Ensure stoichiometric balance (1:1:1:1). Add reagents in the specific order: (Hydrazine+EAA) then (Aldehyde+Malononitrile).[1]

References

  • Tekale, S. U., et al. (2022).[2] "One pot synthesis of pyrano[2,3-c]pyrazole derivatives using ZnO nanoparticles." World Journal of Pharmaceutical Research, 11(2), 638.[3] Link

  • Ambethkar, S., et al. (2015). "Review on Synthesis of Pyranopyrazoles Derivatives." Journal of Emerging Technologies and Innovative Research, 2(3).[4] Link

  • Kermani, E. T., et al. (2013). "A fast and highly efficient protocol for synthesis of dihydropyrano[2,3-c]pyrazole compounds using acidic ionic liquid." Scientia Iranica, 20(3). Link

  • Zolfigol, M. A., et al. (2016). "Catalytic synthesis of new pyrazolo[3,4-b]pyridine via a cooperative vinylogous anomeric-based oxidation." RSC Advances / PubMed Central. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing N-protection strategies for 1H-Pyrazole-3-carbaldehyde

This is the 1H-Pyrazole-3-carbaldehyde N-Protection Technical Support Center . This guide is structured to address the specific "bifunctional trap" of this molecule: managing the acidic amine ( ) without degrading the re...

Author: BenchChem Technical Support Team. Date: February 2026

This is the 1H-Pyrazole-3-carbaldehyde N-Protection Technical Support Center .

This guide is structured to address the specific "bifunctional trap" of this molecule: managing the acidic amine (


) without degrading the reactive aldehyde.

Module 1: Strategic Selection (The "Why")

Before touching a flask, you must select a Protecting Group (PG) based on your downstream chemistry, not just ease of installation. 1H-pyrazole-3-carbaldehyde is unforgiving of mismatching PGs with subsequent reaction conditions.

Decision Matrix: Selecting the Right PG
FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butyloxycarbonyl) THP (Tetrahydropyranyl) Trityl (Trt)
Primary Use Case Lithiation / C-H Activation Suzuki Coupling / Amide Coupling Green / Large Scale Steric Shielding
Base Stability Excellent (Stable to

-BuLi)
Moderate (Unstable to strong nucleophiles)GoodGood
Acid Stability Good (Requires strong acid or F-)Poor (Cleaves with TFA/HCl)Poor (Cleaves with AcOH/HCl)Very Poor (Cleaves with mild acid)
Deprotection TBAF or TFATFA, HCl, or Heat AcOH, HCl, or HeatTFA or AcOH
Aldehyde Risk Low (Fluoride is orthogonal)High (Acid deprotection can form acetals)ModerateLow
Regioselectivity Favors 1,3-isomer (Thermodynamic)Mixtures common (Kinetic control possible)Mixtures commonFavors 1,3-isomer (Steric bulk)

Module 2: Regiocontrol & Installation (The "How")

The most common support ticket we receive involves Regioisomeric Mixtures . The pyrazole ring exists in tautomeric equilibrium. When you protect it, you freeze the molecule into one of two states:

  • 1,3-isomer (Distal): PG is on N1. The aldehyde is at C3. (Generally preferred thermodynamically).

  • 1,5-isomer (Proximal): PG is on N2. The aldehyde is effectively at C5. (Often the kinetic product or result of "coordination effects").

Visualizing the Regioselectivity Challenge

PyrazoleRegio Tautomer Tautomeric Equilibrium (Fast H-Shift) Base Deprotonation (NaH vs K2CO3) Tautomer->Base Base added Anion Pyrazolyl Anion (Delocalized) Base->Anion Product1 1,3-Isomer (Major) PG distal to CHO (Thermodynamic) Anion->Product1 Steric Control (Slow addition) Product2 1,5-Isomer (Minor) PG proximal to CHO (Kinetic/Coordination) Anion->Product2 Chelation Control (Fast addition)

Caption: The interplay between tautomerism and alkylation kinetics. Steric bulk usually drives the reaction toward the 1,3-isomer.

Troubleshooting Guide: Installation Failures

Q: I am getting a 60:40 mixture of isomers with SEM-Cl. How do I improve the ratio?

  • The Cause: Rapid alkylation under kinetic control often leads to mixtures. The "proximal" nitrogen (N2) is more nucleophilic due to the electron-withdrawing aldehyde, but the "distal" nitrogen (N1) is less sterically hindered.

  • The Fix: Switch to Thermodynamic Control .

    • Use Cs₂CO₃ instead of NaH.

    • Run the reaction in DMF or DMSO at elevated temperatures (60–80°C) if the aldehyde tolerates it.

    • Allow the reaction to equilibrate. The 1,5-isomer (proximal) is sterically crowded and can rearrange to the 1,3-isomer (distal) under thermal conditions with SEM.

Q: My aldehyde is degrading during NaH deprotonation.

  • The Cause: Cannizzaro reaction. In the presence of strong base and trace water, the aldehyde disproportionates into the alcohol and carboxylic acid.

  • The Fix:

    • Strictly Anhydrous: Dry DMF over molecular sieves (3Å).

    • Milder Base: Use K₂CO₃ or DIPEA (for highly reactive electrophiles like SEM-Cl).

    • Phase Transfer: Use DCM/Water biphasic system with TBAB (Tetrabutylammonium bromide) and NaOH. This keeps the bulk base away from the aldehyde.

Module 3: Stability & Deprotection (The "What Now")

Q: I lost my Boc group when reducing the aldehyde with NaBH₄.

  • Critical Warning: This is a known side reaction. N-Boc pyrazoles are susceptible to nucleophilic attack. Borohydride can attack the Boc carbonyl, leading to deprotection in situ [1].

  • The Fix: Use Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O). The Cerium activates the aldehyde selectively, allowing reduction at lower temperatures (-78°C to 0°C) without cleaving the Boc.

Q: The aldehyde oxidized to a carboxylic acid during SEM deprotection.

  • The Cause: TBAF (Tetrabutylammonium fluoride) is hygroscopic and often contains dissolved oxygen.

  • The Fix:

    • Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as a non-hygroscopic fluoride source.

    • Alternatively, use acid-mediated cleavage (HCl/MeOH) if your molecule tolerates it, followed by immediate neutralization.

Experimental Protocols

Protocol A: High-Fidelity SEM Protection (Favors 1,3-Isomer)

Best for: Complex synthesis requiring lithiation later.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base: Add Cs₂CO₃ (1.2 equiv). Note: Cesium carbonate is preferred over NaH to minimize aldehyde side reactions.

  • Addition: Cool to 0°C. Add SEM-Cl (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (The N-protected product usually has a higher R_f than the starting material).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography. The 1,3-isomer is typically the major product and less polar.

Protocol B: Rapid Boc Protection (DMAP Catalyzed)

Best for: Short synthetic sequences.

  • Setup: Standard flask, air atmosphere is acceptable if dry solvents are used.

  • Dissolution: Dissolve substrate in DCM (0.2 M).

  • Reagents: Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Add TEA (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Evolution of CO₂ gas may be observed.

  • Quench: Wash with 0.1 M HCl (rapidly) to remove DMAP/TEA, then saturated NaHCO₃.

  • Warning: Do not store the crude mixture in acidic solution; N-Boc pyrazoles are acid-labile.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH . Arkivoc. (2025).[2][3] Link

  • Greene's Protective Groups in Organic Synthesis . Wiley-Interscience. (General Reference for Stability Data). Link

  • Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles . MDPI. (2023). Link

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition . NIH. (2016). Link

Sources

Optimization

Technical Support Center: 1H-Pyrazole-3-carbaldehyde Stability Guide

Topic: Stability of 1H-Pyrazole-3-carbaldehyde under basic conditions Content type: Technical Support Center Guide Ticket ID: PYXZ-3CHO-STAB-001 Subject: Stability & Reactivity of 1H-Pyrazole-3-carbaldehyde in Basic Medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 1H-Pyrazole-3-carbaldehyde under basic conditions Content type: Technical Support Center Guide

Ticket ID: PYXZ-3CHO-STAB-001 Subject: Stability & Reactivity of 1H-Pyrazole-3-carbaldehyde in Basic Media Status: Resolved / Knowledge Base Article

Executive Summary (The "Why" Behind the Instability)

1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) presents a unique dual-reactivity profile under basic conditions due to the coexistence of an acidic amine proton (NH) and an electrophilic aldehyde (CHO).

When subjected to basic conditions, the molecule undergoes immediate deprotonation (pKa ~14) to form the pyrazolate anion. This anionic species is electron-rich, which paradoxically stabilizes the molecule against some nucleophilic attacks but renders it highly susceptible to:

  • Oxidative Degradation: The electron-rich ring is easily oxidized by atmospheric oxygen, leading to carboxylic acids and dark tarry oligomers.

  • Cannizzaro Disproportionation: In the absence of other electrophiles, strong bases (NaOH, KOH) force the aldehyde to disproportionate into the corresponding alcohol and carboxylic acid.[1]

  • Polymerization: Concentrated basic solutions can trigger self-condensation between the electron-rich pyrazolate nucleophile and the aldehyde electrophile of a neighboring molecule.

Visualizing the Reactivity Pathways

The following diagram maps the competing pathways when 1H-Pyrazole-3-carbaldehyde is exposed to base.

PyrazoleStability Start 1H-Pyrazole-3-CHO (Neutral) Anion Pyrazolate Anion (Electron Rich Species) Start->Anion Deprotonation (Fast) Base Base (OH- / RO-) Base->Start Cannizzaro Cannizzaro Reaction (Strong Base, No Nucleophile) Anion->Cannizzaro High [Base] Oxidation Air Oxidation (Fast in Base) Anion->Oxidation + O2 Condensation Claisen-Schmidt (With Ketone Partner) Anion->Condensation + Enolizable Ketone AlcoholAcid Alcohol + Carboxylic Acid (Disproportionation) Cannizzaro->AlcoholAcid Tars Dark Tars / Carboxylic Acid Oxidation->Tars Chalcone Pyrazolyl Chalcone (Desired Product) Condensation->Chalcone

Figure 1: Competing reaction pathways for 1H-Pyrazole-3-carbaldehyde in basic media. The formation of the pyrazolate anion is the critical first step that dictates downstream reactivity.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned black/dark brown immediately after adding base."

Diagnosis: Rapid Air Oxidation or Polymerization. Technical Insight: The pyrazolate anion formed in base is significantly more electron-rich than the neutral molecule. This lowers the oxidation potential, making it hypersensitive to atmospheric oxygen. Solution:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before adding the base.

  • Inert Atmosphere: strictly perform the reaction under N2/Ar balloon or manifold.

  • Temperature Control: Lower the temperature to 0°C during the base addition to suppress polymerization rates.

Issue 2: "I see two new spots on TLC, one polar (baseline) and one less polar, but no starting material."

Diagnosis: Cannizzaro Reaction.[1][2] Technical Insight: In the absence of a reactive partner (like a ketone for condensation), strong bases (NaOH, KOH) cause the aldehyde to disproportionate. One molecule is reduced to (1H-pyrazol-3-yl)methanol (less polar) and another oxidized to 1H-pyrazole-3-carboxylic acid (baseline/polar). Solution:

  • Switch Bases: Use non-nucleophilic, weaker bases if possible (e.g., K2CO3, Cs2CO3, or DBU).

  • Order of Addition: Do not premix the aldehyde with strong base. Add the base last, or premix the base with the nucleophilic partner (e.g., acetophenone) before adding the pyrazole aldehyde.

Issue 3: "My Claisen-Schmidt condensation yield is very low (<30%)."

Diagnosis: Anion Deactivation (Coulombic Repulsion). Technical Insight: Deprotonation creates a negative charge on the pyrazole ring. This negative charge pushes electron density toward the aldehyde carbonyl via resonance/induction, making the carbonyl carbon less electrophilic. The incoming enolate (also negatively charged) is repelled by the pyrazolate anion. Solution:

  • Protect the Nitrogen: The most robust fix is to protect the NH group (e.g., with a THP, SEM, or Benzyl group) before the reaction. This prevents anion formation and maintains aldehyde electrophilicity.

  • Increase Temperature: If protection is impossible, refluxing conditions are often required to overcome the activation energy barrier caused by the deactivated aldehyde.

Quantitative Data & Limits

Table 1: Base Compatibility Matrix for 1H-Pyrazole-3-carbaldehyde

Base TypeExampleRisk LevelPrimary Side ReactionRecommendation
Weak Inorganic K₂CO₃, NaHCO₃LowSlow DeprotonationPreferred for mild condensations.
Strong Hydroxide NaOH, KOH (aq)HighCannizzaroUse only if nucleophile is present in excess.
Alkoxides NaOMe, KOtBuMediumHemiacetal formationGood for anhydrous reactions; keep temp <0°C initially.
Amine Bases Et₃N, PiperidineLowSalt FormationGood catalysts for Knoevenagel reactions.
Hydrides NaHHighIrreversible DeprotonationAvoid unless N-alkylation is the goal.

Recommended Protocols

Protocol A: Safe Handling for Condensation Reactions (Unprotected)

To minimize degradation during aldol/Claisen-Schmidt condensations.

  • Preparation: Charge the reaction vessel with the ketone partner (1.0 equiv) and solvent (Ethanol or Methanol).

  • Degassing: Sparge the solution with Nitrogen for 10 minutes.

  • Base Activation: Add the base (e.g., KOH, 1.2 equiv) and stir for 5-10 minutes to generate the enolate of the ketone first.

  • Addition: Add 1H-Pyrazole-3-carbaldehyde (1.0 equiv) as a solid or solution in one portion.

    • Why? This ensures the aldehyde encounters a pre-formed nucleophile, reducing the window for Cannizzaro disproportionation.

  • Monitoring: Monitor by TLC. If the reaction stalls, heat to reflux.

  • Quench: Pour into ice-water containing dilute acetic acid (pH ~5-6) to neutralize the pyrazolate anion and precipitate the product.

Protocol B: N-Protection (If Reactivity is Too Low)

If the unprotected aldehyde fails to react, install a THP group.

  • Dissolve 1H-Pyrazole-3-carbaldehyde in DCM.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic p-TsOH (0.1 equiv).

  • Stir at RT for 4 hours.

  • Wash with NaHCO3, dry, and concentrate.

  • Result: The N-THP protected aldehyde is not acidic and will react much faster in basic condensations.

References

  • Beilstein Journals. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction Mechanism and Scope. Retrieved February 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 1H-Pyrazole-3-carbaldehyde

Topic: FTIR Characteristic Peaks of 1H-Pyrazole-3-Carbaldehyde: A Comparative Characterization Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development. Introduction: The Structural Mandate In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 1H-Pyrazole-3-Carbaldehyde: A Comparative Characterization Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development.

Introduction: The Structural Mandate

In the development of p38 kinase inhibitors and anticancer agents, 1H-pyrazole-3-carbaldehyde (CAS: 3920-50-1) serves as a critical pharmacophore scaffold. Its bifunctionality—possessing both an electrophilic formyl group and a nucleophilic pyrazole ring—makes it a versatile "Aldo-X" building block. However, this same reactivity invites structural ambiguity during synthesis, specifically regarding tautomerism (1H- vs. 2H-) and positional isomerism (3-CHO vs. 4-CHO) .

This guide moves beyond simple peak listing. It provides a comparative spectroscopic framework to distinguish the target 1H-pyrazole-3-carbaldehyde from its synthetic precursors (e.g., 1H-pyrazol-3-yl-methanol) and its common positional isomer (1H-pyrazole-4-carbaldehyde), ensuring rigorous quality control in early-stage drug discovery.

Technical Deep Dive: The FTIR Fingerprint

The infrared spectrum of 1H-pyrazole-3-carbaldehyde is defined by the interplay between the heterocyclic ring vibrations and the exocyclic carbonyl substituent.

Core Vibrational Modes

The molecule exhibits four diagnostic zones in the mid-IR region (4000–400 cm⁻¹):

  • Zone I: Protonation & H-Bonding (3500–2800 cm⁻¹)

    • ν(N-H): A broad, intense band centered around 3100–3300 cm⁻¹ . Unlike N-substituted pyrazoles, the 1H-pyrazole moiety participates in strong intermolecular hydrogen bonding (dimer formation), broadening this peak.

    • ν(C-H) Aldehyde: The "Fermi Doublet" is the hallmark of the aldehyde group, appearing as two weak-to-medium bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹ . This differentiates the aldehyde from esters or ketones.

  • Zone II: The Carbonyl Reporter (1720–1650 cm⁻¹)

    • ν(C=O): A sharp, intense peak typically found at 1680–1700 cm⁻¹ . The conjugation with the electron-rich pyrazole ring slightly lowers the frequency compared to aliphatic aldehydes (usually >1720 cm⁻¹).

  • Zone III: The Heterocyclic Skeleton (1600–1350 cm⁻¹)

    • ν(C=N / C=C): Mixed stretching vibrations of the pyrazole ring appear as a doublet or cluster near 1550 cm⁻¹ and 1450 cm⁻¹ .

    • ν(N-N): A diagnostic band for the pyrazole core, typically located near 1420–1430 cm⁻¹ .

  • Zone IV: Fingerprint & Deformation (1000–600 cm⁻¹)

    • δ(Ring): In-plane and out-of-plane ring deformations occur below 900 cm⁻¹, with a specific "breathing" mode often observed near 630–640 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

To validate the identity of 1H-pyrazole-3-carbaldehyde, one must compare it against its immediate synthetic precursor (alcohol) and its most likely isomer.

Comparison A: Reaction Monitoring (Oxidation of Alcohol)

Context: Synthesis often proceeds via the oxidation of (1H-pyrazol-3-yl)methanol.

Functional GroupPrecursor: (1H-Pyrazol-3-yl)methanolTarget: 1H-Pyrazole-3-carbaldehydeSpectroscopic Shift / Diagnostic
O-H Stretch Strong, Broad (3200–3500 cm⁻¹) Absent Disappearance of O-H confirms oxidation.
C=O Stretch AbsentStrong (1680–1700 cm⁻¹) Appearance confirms formyl group generation.
C-H (Aldehyde) AbsentDoublet (2850/2750 cm⁻¹) Fermi resonance confirms aldehyde (vs. acid).
N-H Stretch Present (~3200 cm⁻¹)Present (~3200 cm⁻¹)Remains unchanged (pyrazole ring intact).
Comparison B: Positional Isomerism (3-CHO vs. 4-CHO)

Context: The Vilsmeier-Haack reaction on pyrazoles typically yields the 4-carbaldehyde. Distinguishing the 3-isomer requires careful analysis of the fingerprint region.

Feature3-Carbaldehyde (Target)4-Carbaldehyde (Isomer)Mechanistic Insight
Conjugation C=O is adjacent to -NH- and -N=.C=O is at the beta-position, cross-conjugated.The 4-CHO often exhibits a slightly lower C=O frequency due to enhanced resonance donation from the ring nitrogens in the symmetric 4-position.
Fingerprint Distinct substitution pattern bands.Distinct substitution pattern bands.[1][2]1,3-substitution vs 1,4-substitution alters the C-H out-of-plane bending (OOP) frequencies in the 800–900 cm⁻¹ region.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a research-grade spectrum suitable for publication or QC release.

Step 1: Sample Preparation (KBr Pellet)

Rationale: Solid-state sampling (KBr) is preferred over ATR for pyrazoles to clearly resolve the N-H stretching region, which can be compressed in ATR due to refractive index changes.

  • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove hygroscopic water (which interferes with the N-H/O-H region).

  • Grinding: Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

Step 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving the Fermi doublet).

  • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Background: Fresh KBr blank recorded immediately prior.

Step 3: Data Validation (The "QC Check")
  • Check 1: Is the baseline flat at 4000 cm⁻¹? (If sloping, particle size is too large).

  • Check 2: Is the C=O peak absorbance between 0.5 and 1.0 A.U.? (If >1.5, detector saturation occurred; remake pellet).

Visualizing the Characterization Logic

The following diagram illustrates the decision logic for validating the synthesis of 1H-pyrazole-3-carbaldehyde from its alcohol precursor.

FTIR_Workflow Start Crude Reaction Product Acquire Acquire FTIR Spectrum (KBr Pellet) Start->Acquire Check_CO Peak @ 1680-1700 cm⁻¹? Acquire->Check_CO Check_OH Broad Band @ 3400 cm⁻¹? Check_CO->Check_OH Yes Result_Alcohol INCOMPLETE: Residual Alcohol Precursor Check_CO->Result_Alcohol No (Reaction Failed) Check_Fermi Doublet @ 2850/2750 cm⁻¹? Check_OH->Check_Fermi No Check_OH->Result_Alcohol Yes (Mixture) Result_Aldehyde CONFIRMED: 1H-Pyrazole-3-carbaldehyde Check_Fermi->Result_Aldehyde Yes Result_Acid OVER-OXIDATION: Carboxylic Acid Formed Check_Fermi->Result_Acid No (Single broad OH usually present)

Caption: Logic flow for FTIR-based quality control during the synthesis of 1H-pyrazole-3-carbaldehyde.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Matiychuk, V. S., et al. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1H-pyrazole-3-carboxylates. ResearchGate / Heterocyclic Communications. [Link]

  • Dhonnar, S. L., et al. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Der Pharma Chemica, 2017, 9(16):1-10. [Link]

  • Bhardwaj, V., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011.[1] [Link]

Sources

Comparative

Advanced Structural Elucidation of Pyrazole Aldehydes: A Comparative MS Fragmentation Guide

Executive Summary In the high-stakes arena of drug development, pyrazole aldehydes serve as critical scaffolds for bioactive compounds (e.g., Celecoxib analogs, kinase inhibitors). However, distinguishing between regiois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development, pyrazole aldehydes serve as critical scaffolds for bioactive compounds (e.g., Celecoxib analogs, kinase inhibitors). However, distinguishing between regioisomers—specifically the 1,4- and 1,5-substituted variants—remains a persistent analytical challenge.

This guide moves beyond basic spectral interpretation. We compare the mass spectrometric "performance" of these isomers, demonstrating how fragmentation topology and ortho-effects provide definitive structural evidence. Unlike generic aromatic aldehydes, pyrazole aldehydes exhibit unique heterocyclic cleavage patterns that, when leveraged correctly, act as a self-validating identification system.

Comparative Analysis: Isomeric Differentiation

The core challenge in characterizing pyrazole aldehydes is distinguishing the position of the formyl group relative to the N1-substituent. The mass spectral behavior differs fundamentally based on steric proximity and electronic interaction.

The "Ortho Effect" as a Diagnostic Tool

In Electron Ionization (EI) MS, the 1,5-isomer (where the formyl group at C5 is adjacent to the N1 substituent) exhibits a distinct "ortho effect." This is absent in the 1,4-isomer (pseudo-para) and 1,3-isomer (pseudo-meta).

Feature1,4-Formylpyrazole (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde)1,5-Formylpyrazole (e.g., 1-phenyl-1H-pyrazole-5-carbaldehyde)
Dominant Primary Loss H• (M-1) and CHO• (M-29)OH• (M-17) or H₂O (M-18) (if N1-alkyl)
Mechanism Simple

-cleavage typical of aromatic aldehydes.
Proximity-driven rearrangement involving N1-substituent interaction.
Key Diagnostic Ion Strong

and

Enhanced

or

Ring Cleavage Loss of HCN from the pyrazole ring after aldehyde loss.Complex ring opening often competing with aldehyde loss.
Comparative Fragmentation Data

Data derived from 70 eV EI-MS analysis of 1-phenyl-substituted derivatives.

Ion Identitym/z (Relative Abundance) - 4-Isomer m/z (Relative Abundance) - 5-Isomer Mechanistic Insight
Molecular Ion (

)
172 (100%) 172 (85%) 5-isomer is slightly less stable due to steric strain.

171 (High)171 (Low)

-H loss is favored in the 4-isomer (resonance stabilization).

< 5%155 (Medium) Diagnostic: Oxygen transfer to N1-phenyl ortho-position.

143 (Strong)143 (Medium)Standard

-cleavage; less dominant in 5-isomer.
Phenyl Cation (

)
77 (Strong)77 (Strong)Non-diagnostic; present in both.

Mechanistic Deep Dive

Understanding the causality behind these patterns allows you to predict spectra for novel derivatives.

Pathway A: The 1,4-Isomer (Standard Resonance)

The 4-formyl group is electronically conjugated with the pyrazole


-system but sterically isolated. Fragmentation follows the "Textbook Aromatic Aldehyde" route:
  • 
    -Cleavage:  Homolytic cleavage of the C-H bond yields a stable acylium ion (
    
    
    
    ).
  • Decarbonylation: Subsequent loss of CO yields the pyrazolium cation (

    
    ).
    
  • Ring Destruction: Loss of HCN (

    
    ).
    
Pathway B: The 1,5-Isomer (The Ortho Trap)

The 5-formyl oxygen is spatially proximate to the N1-substituent (e.g., an ortho-hydrogen on an N-phenyl ring or


-hydrogens on an N-alkyl group).
  • Hydrogen Transfer: A specific H-transfer occurs from the N1-substituent to the carbonyl oxygen via a 6- or 7-membered transition state.

  • Elimination: This facilitates the loss of OH• (m/z 17) or H₂O (m/z 18), a pathway forbidden in the 4-isomer.

Visualization of Signaling Pathways

Figure 1: Comparative fragmentation pathways. The 5-isomer (right) accesses a unique "Ortho Effect" channel absent in the 4-isomer.

Experimental Protocols

To replicate these results and validate your synthesis, follow this self-validating workflow.

Method A: GC-MS (Electron Ionization)

Best for: Unambiguous isomer differentiation via fragmentation fingerprinting.

  • Sample Preparation:

    • Dissolve 1 mg of pyrazole aldehyde in 1 mL of HPLC-grade Ethyl Acetate.

    • Critical Step: Ensure concentration is < 500 ppm to prevent ion source saturation, which can suppress minor diagnostic peaks like

      
      .
      
  • Instrument Parameters:

    • Inlet: Split mode (20:1), 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

    • Oven: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • Source: 230°C, 70 eV.[1]

  • Validation Criteria:

    • Check the m/z 172 peak (for phenyl derivative). If base peak is m/z 77 (Phenyl), concentration is too high; dilute 1:10.

    • Compare ratio of

      
      . A ratio > 1.5 suggests 4-isomer; < 0.5 suggests 5-isomer or other substitutions.
      
Method B: ESI-MS/MS (Electrospray)

Best for: High-throughput screening or thermally labile derivatives.

  • Infusion: Direct infusion at 5 µL/min in 50:50 MeOH:H₂O + 0.1% Formic Acid.

  • MS/MS Settings:

    • Isolate

      
      .
      
    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

  • Interpretation:

    • Look for Water Loss (

      
      ). This is prominent in 5-formyl isomers with N-alkyl groups due to the interaction between the carbonyl oxygen and the N-alkyl 
      
      
      
      -protons.

References

  • NIST Mass Spectrometry Data Center. Protocol for structure determination of unknowns by EI mass spectrometry. (General principles of aldehyde fragmentation and ortho effects).

  • National Institutes of Health (NIH). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. (Analogous heterocyclic isomer differentiation).

  • Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (Specific fragmentation of pyrazole-fused systems).

  • Organic Chemistry Portal. Synthesis of Substituted Pyrazoles. (Synthetic routes yielding specific regioisomers).[2]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 1H-Pyrazole-3-carbaldehyde and 1H-Pyrazole-4-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a foundational necessity. The pyrazole scaffold is a privileged structure in numerous ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a foundational necessity. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern dictates biological activity. This guide provides an in-depth, data-supported comparison of 1H-Pyrazole-3-carbaldehyde and 1H-Pyrazole-4-carbaldehyde, moving beyond simple procedural lists to explain the causality behind experimental choices for unambiguous differentiation.

The Challenge of Isomeric Purity in Pyrazole Chemistry

1H-Pyrazole-3-carbaldehyde and its 4-carbaldehyde isomer are versatile building blocks in organic synthesis.[1] Their utility stems from the reactive aldehyde group, which allows for a myriad of chemical transformations, and the pyrazole ring, a key pharmacophore. However, synthetic routes can sometimes yield mixtures of these isomers, or an unexpected regioisomer, necessitating robust analytical methods for their distinction. Relying on a single data point, such as melting point or a single chromatographic spot, is insufficient for definitive identification. This guide outlines a multi-faceted approach, grounded in spectroscopic and chromatographic principles, to ensure the structural integrity of your pyrazole-based intermediates.

Spectroscopic Fingerprinting: The Cornerstone of Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between these two isomers. The electronic environment of each proton and carbon atom within the pyrazole ring is unique to its position, resulting in distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Rings

The ¹H NMR spectra of 1H-Pyrazole-3-carbaldehyde and 1H-Pyrazole-4-carbaldehyde are readily distinguishable due to the different substitution patterns on the pyrazole ring.

In 1H-Pyrazole-3-carbaldehyde , the aldehyde group is at the C3 position. This leaves protons at the C4 and C5 positions. The proton at C5 is adjacent to two nitrogen atoms, which significantly influences its chemical shift. The proton at C4 is adjacent to a carbon and a nitrogen atom. This arrangement leads to a characteristic splitting pattern, typically two doublets.

For 1H-Pyrazole-4-carbaldehyde , the aldehyde group is at the C4 position, leaving two chemically equivalent protons at the C3 and C5 positions. Due to the symmetry of the molecule (in the absence of N-substitution and rapid tautomerization), these two protons resonate at the same chemical shift, resulting in a single signal for the ring protons.

Table 1: Comparative ¹H NMR Data (Predicted and Literature-Based)

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
1H-Pyrazole-3-carbaldehyde Aldehyde-H~9.9s
H5~7.8d
H4~6.8d
1H-Pyrazole-4-carbaldehyde Aldehyde-H~9.8s
H3 & H5~8.1s

Note: Chemical shifts are solvent-dependent and the values presented are approximate. The key differentiator is the pattern of the ring protons.

¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Mapping

The ¹³C NMR spectrum provides further confirmation of the isomeric identity. The chemical shifts of the carbon atoms in the pyrazole ring and the aldehyde carbon are diagnostic.

In 1H-Pyrazole-3-carbaldehyde , we expect to see three distinct signals for the pyrazole ring carbons (C3, C4, and C5) in addition to the aldehyde carbon signal. The carbon bearing the aldehyde group (C3) will have a characteristic chemical shift.

In 1H-Pyrazole-4-carbaldehyde , due to symmetry, the C3 and C5 carbons are chemically equivalent and will appear as a single resonance. The C4 carbon, being attached to the electron-withdrawing aldehyde group, will have a distinct downfield shift.

Table 2: Comparative ¹³C NMR Data (Predicted and Literature-Based)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
1H-Pyrazole-3-carbaldehyde C=O~185
C3~145
C5~135
C4~112
1H-Pyrazole-4-carbaldehyde C=O~186
C3 & C5~140
C4~120
Advanced NMR Techniques: 2D NOESY for Spatial Correlation

For N-substituted derivatives where the tautomerism is fixed, or in cases of ambiguity, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) can provide definitive proof of structure. This technique identifies protons that are close in space (< 5 Å).[1]

  • For an N1-substituted pyrazole-3-carbaldehyde , a NOESY experiment would show a correlation between the N1-substituent and the H5 proton of the pyrazole ring, as they are in close spatial proximity. No such correlation would be observed with the aldehyde proton.

  • For an N1-substituted pyrazole-4-carbaldehyde , the N1-substituent would show NOE correlations to both the H5 proton and potentially the aldehyde proton, depending on the conformation. The key is the unambiguous correlation to the H5 proton.

NOESY_Correlation

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole carbaldehyde isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. For comparative purposes, the same solvent must be used for both isomers.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Shim the sample to achieve good magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H spectrum.

    • Compare the obtained chemical shifts and multiplicities with the expected patterns for each isomer as detailed in Tables 1 and 2.

Chromatographic and Other Spectroscopic Methods

While NMR is the primary tool, other techniques can provide supporting evidence.

High-Performance Liquid Chromatography (HPLC)

Due to differences in polarity, the two isomers may have different retention times on a given HPLC column.

  • Rationale: The position of the polar aldehyde group relative to the two nitrogen atoms influences the overall dipole moment and interaction with the stationary phase. Generally, 1H-Pyrazole-3-carbaldehyde is slightly more polar than the 4-isomer.

  • Method Development: A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. The more polar 3-isomer is expected to elute earlier.

HPLC_Workflow

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be very similar, dominated by the N-H and C=O stretching frequencies. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed due to the different symmetry and bond vibrations of the pyrazole ring.

  • Expected Absorptions:

    • N-H stretch: Broad peak around 3100-3300 cm⁻¹

    • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

    • C=O stretch (aldehyde): Strong, sharp peak around 1680-1700 cm⁻¹

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry will show the same molecular ion peak for both isomers (m/z = 96.03). The fragmentation patterns may show minor differences in the relative abundances of fragment ions, but these are often not sufficiently distinct for unambiguous identification without a reference standard.

Conclusion

The unambiguous differentiation of 1H-Pyrazole-3-carbaldehyde and 1H-Pyrazole-4-carbaldehyde is paramount for the integrity of subsequent synthetic steps and the biological evaluation of final compounds. While a suite of analytical techniques can be employed, NMR spectroscopy, particularly the pattern of the pyrazole ring protons in the ¹H NMR spectrum, stands as the most definitive method. Supporting evidence from ¹³C NMR, 2D NOESY (for derivatives), and chromatography provides a robust and self-validating system for structural confirmation, ensuring the scientific rigor of your research.

References

  • Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrazole-3-carbaldehyde

This guide provides essential, field-tested safety and operational protocols for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3-carbaldehyde (CAS No. 3920-50-1).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested safety and operational protocols for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3-carbaldehyde (CAS No. 3920-50-1). The focus is not merely on listing personal protective equipment (PPE), but on building a comprehensive safety framework rooted in the specific chemical hazards of the compound. Our objective is to empower you with the knowledge to handle this substance with confidence and precision, ensuring both personal safety and the integrity of your research.

Hazard Assessment: The "Why" Behind the Protocol

Effective safety protocols are built on a thorough understanding of the risks. 1H-Pyrazole-3-carbaldehyde is a solid, often a powder, whose primary hazards are centered on direct contact and inhalation.[1] The causality for our PPE recommendations stems directly from its classified hazards.

Hazard StatementGHS ClassificationRoute of ExposureImplication in the Laboratory
H315: Causes skin irritation Skin Irritant, Category 2Dermal ContactDirect contact with the solid or solutions can lead to redness, inflammation, or dermatitis.[2][3]
H319: Causes serious eye irritation Eye Irritant, Category 2Eye ContactAccidental introduction of dust or splashes into the eye can cause significant irritation and potential damage.[2][3][4]
H335: May cause respiratory irritation STOT SE, Category 3InhalationInhaling airborne dust particles can irritate the nose, throat, and lungs, leading to respiratory discomfort.[2][3][4][5]

Furthermore, like many nitrogen-containing heterocyclic compounds, its combustion may produce toxic nitrogen oxide gases, a critical consideration for fire safety.[2][6]

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is a systematic process designed to create barriers against the identified routes of exposure. The following represents the minimum required PPE for handling 1H-Pyrazole-3-carbaldehyde.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary line of defense is an engineering control. All handling of 1H-Pyrazole-3-carbaldehyde, especially the weighing of the solid, must be performed inside a certified chemical fume hood.[2] This control is critical for mitigating the respiratory irritation hazard (H335) by containing dust and vapors.[2][3]

Tier 1: Foundational Protection
  • Eye and Face Protection: Chemical splash goggles that conform to the ANSI Z87.1 standard (US) or EN166 (EU) are mandatory.[1][3] Because the compound is a severe eye irritant, standard safety glasses are insufficient as they do not protect against fine dust or splashes entering from the sides or top.[2][7] For procedures with a higher risk of splashing, such as preparing solutions or during quenching, a face shield should be worn over the safety goggles.[8]

  • Hand Protection: Nitrile gloves are the standard recommendation for providing a barrier against skin contact.[7][8] It is crucial to inspect gloves for any defects before use and to adopt a "change on contact" policy; if you know or suspect contact has occurred, immediately remove the gloves, wash your hands, and don a new pair. Never reuse disposable gloves.

  • Body Protection: A flame-resistant (FR) laboratory coat must be worn and fully buttoned. This protects against incidental contact and small splashes. Underneath the lab coat, long pants and fully enclosed shoes are required to ensure no skin is exposed.[1] Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in a fire.[8]

Tier 2: Respiratory Protection

When used within a properly functioning fume hood, supplementary respiratory protection is typically not required.[8] However, in the event of a significant spill or if engineering controls are unavailable or fail, respiratory protection is essential.[9] An air-purifying respirator (APR) with a NIOSH-approved N95 filter (for dust) or organic vapor cartridges would be the appropriate choice.[10][11]

Procedural Discipline: A Workflow for Safety

The effectiveness of PPE is directly tied to its correct use. Cross-contamination during the removal (doffing) of PPE is a common and preventable source of exposure.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Put on your respirator, if required by your institution's assessment.

    • Wash hands thoroughly.

    • Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off) - The "Contaminated to Contaminated" Principle:

    • Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hand (e.g., peeling one glove off with the other, then using the clean fingers of the ungloved hand to slide under the cuff of the remaining glove).

    • Immediately dispose of gloves in the designated hazardous waste container.

    • Remove your lab coat, folding it so the contaminated outside is folded inward.

    • Remove your eye and face protection.

    • Remove your respirator, if worn.

    • Wash your hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow cluster_start cluster_assess cluster_tasks cluster_ppe start Initiate Task (Handling 1H-Pyrazole-3-carbaldehyde) assess Assess Procedure start->assess weighing Weighing Solid (High Dust Potential) assess->weighing  Weighing solution Solution Prep / Transfer (Splash Potential) assess->solution  Liquid Handling cleanup Spill Cleanup (High Exposure Risk) assess->cleanup  Spill ppe_base Core PPE: - Chemical Fume Hood - Nitrile Gloves - FR Lab Coat - Splash Goggles weighing->ppe_base ppe_splash Core PPE + Face Shield solution->ppe_splash ppe_spill Core PPE + Face Shield + Air-Purifying Respirator cleanup->ppe_spill

Caption: PPE selection logic based on the specific laboratory task.

Contingency Planning: Spills and Disposal

Proper planning extends to managing unexpected events and the entire lifecycle of the chemical and associated materials.

Spill Management

In the case of a spill, evacuate the immediate area and alert colleagues. The PPE required for cleanup is an elevation of the core ensemble, including respiratory protection.[2] Use an inert absorbent material like sand or diatomite to cover the spill before carefully sweeping it into a designated hazardous waste container.[2]

Waste Disposal

All materials contaminated with 1H-Pyrazole-3-carbaldehyde, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[2][12]

  • Solid Waste: Place contaminated gloves, wipes, and absorbent material in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused or waste solutions of the chemical should be collected in a separate, labeled hazardous waste container.[12] Do not pour down the drain.[6][13]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal company, typically via incineration.[6][12]

Diagram: Emergency Exposure Response

Emergency_Response start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation action_skin Immediately flush with water for 15 min. Remove contaminated clothing. Seek medical attention. skin->action_skin action_eye Immediately flush with water for 15 min. Remove contact lenses if possible. Seek immediate medical attention. eye->action_eye action_inhalation Move to fresh air immediately. Seek medical attention. inhalation->action_inhalation

Caption: Immediate first aid actions following an exposure event.

Summary of Recommendations

This table consolidates the PPE requirements for common laboratory activities involving 1H-Pyrazole-3-carbaldehyde.

Laboratory ActivityFume HoodEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) NoSafety GlassesNoLab CoatNo
Weighing Solid Compound Required Splash GogglesNitrile GlovesFR Lab CoatNot required (in hood)
Preparing Solutions Required Goggles & Face ShieldNitrile GlovesFR Lab CoatNot required (in hood)
Reaction Workup / Quenching Required Goggles & Face ShieldNitrile GlovesFR Lab CoatNot required (in hood)
Small Spill Cleanup N/AGoggles & Face ShieldNitrile GlovesFR Lab CoatRequired (APR)

References

  • Chemical Safety: Personal Protective Equipment, University of California, Santa Cruz. Available at: [Link]

  • Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%, Cole-Parmer. Available at: [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity, ResearchGate. Available at: [Link]

  • 1H-pyrazole-3-carbaldehyde, PubChem. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals, DC Fine Chemicals. Available at: [Link]

  • Personal Protective Equipment (PPE), CHEMM. Available at: [Link]

  • Personal Protective Equipment for Chemical Handling, Safely.io. Available at: [Link]

Sources

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